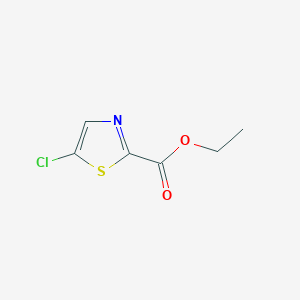

Ethyl 5-chlorothiazole-2-carboxylate

Description

Significance of Heterocyclic Compounds in Modern Chemical Sciences

Heterocyclic compounds, cyclic molecules containing at least one atom other than carbon within their ring structure, represent a vast and vital class of organic molecules. bohrium.com These compounds are fundamental building blocks in chemistry, biology, and materials science. bohrium.com The presence of heteroatoms such as nitrogen, sulfur, and oxygen imparts unique physicochemical properties and reactivity to these molecules. bohrium.com This structural diversity makes them central to numerous scientific and industrial domains. bohrium.com They form the core structure of many natural products, including antibiotics like penicillin, and are indispensable in the pharmaceutical and agrochemical industries. bohrium.com Their applications extend to sanitizers, antioxidants, corrosion inhibitors, dyes, and as foundational scaffolds in the synthesis of other complex organic compounds. bohrium.com

Overview of Thiazole (B1198619) Derivatives in Organic and Medicinal Chemistry Research

Among the diverse families of heterocyclic compounds, thiazoles have garnered significant attention from the scientific community. bohrium.com Thiazole, a five-membered ring containing both a sulfur and a nitrogen atom, is a structural motif present in numerous pharmacologically important molecules. bohrium.com While thiazole itself is not found in nature, its derivatives are, most notably in Vitamin B1 (thiamine). jetir.org The thiazole scaffold is considered a "privileged structure" in medicinal chemistry and is a component of many FDA-approved drugs, including the antiretroviral ritonavir (B1064) and the antimicrobial sulfathiazole. bohrium.com Researchers have extensively explored thiazole derivatives for a wide spectrum of biological activities, including anticancer, antifungal, anti-inflammatory, and antibacterial properties. jetir.org The persistent challenge of drug resistance has made the thiazole ring a fascinating and promising platform for the development of new therapeutic agents with improved potency and better safety profiles. bohrium.com

Contextualization of Halogenated Thiazole Esters within Chemical Synthesis and Derivatization

Within the broad class of thiazole derivatives, halogenated thiazole esters are particularly valuable as synthetic intermediates. The presence of both a halogen atom and an ester group on the thiazole ring creates a bifunctional molecule with versatile reactivity. The ester group can be readily hydrolyzed to a carboxylic acid or converted into an amide, which is a common functional group in biologically active compounds. chemimpex.comacs.org The halogen atom serves as a reactive handle for a variety of chemical transformations. For instance, a halogen at the C2 position is susceptible to nucleophilic attack, while halogens at other positions can participate in metal-catalyzed cross-coupling reactions. pharmaguideline.com Calculated pi-electron density shows that the C5 position is a primary site for electrophilic substitution. wikipedia.org This dual functionality allows chemists to introduce diverse substituents and build molecular complexity, making halogenated thiazole esters key building blocks in the synthesis of complex target molecules. researchgate.net

Scope and Research Significance of Ethyl 5-chlorothiazole-2-carboxylate as a Model Compound

This compound is a specific example of a halogenated thiazole ester that serves as a valuable intermediate in organic synthesis. This compound combines the stable thiazole core with two key functional groups: an ethyl ester at the 2-position and a chlorine atom at the 5-position. Its defined structure makes it an important building block, particularly for accessing the 2-substituted-thiazole-5-carboxamide scaffold. This structural motif is of high interest in medicinal chemistry, as it forms the core of several kinase inhibitors investigated in anticancer drug discovery. nih.gov The reactivity of the ester allows for the formation of amides, while the chloro-group offers potential for further functionalization, positioning this compound as a significant model compound for developing synthetic routes to novel and complex heterocyclic systems. nih.govsemanticscholar.org

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is essential for its application in synthetic chemistry, allowing for its unambiguous identification and handling.

| Identifier | Value |

|---|---|

| CAS Number | 81449-93-6 calpaclab.comchemicalbridge.co.uk |

| Molecular Formula | C6H6ClNO2S calpaclab.comjk-sci.com |

| Molecular Weight | 191.64 g/mol calpaclab.comjk-sci.com |

| IUPAC Name | ethyl 2-chloro-1,3-thiazole-5-carboxylate |

| Physical Form | Colorless to Yellow Solid or Liquid |

Spectroscopic analysis is critical for structure elucidation. While specific data for the title compound is not detailed in broad literature, the NMR data for a closely related precursor, Ethyl 2-aminothiazole-5-carboxylate, provides a representative example of the characterization required for these molecules.

| Technique | Spectroscopic Data for Ethyl 2-aminothiazole-5-carboxylate |

|---|---|

| ¹H NMR (DMSO-d6) | δ 7.8 (br s, 2H, NH₂), 7.62 (s, 1H), 4.13 (q, 2H), 1.18 (t, 3H) |

| ¹³C NMR (DMSO-d6) | δ 173.4, 161.3, 147.9, 114.5, 60.1, 14.3 |

Detailed Research Findings

Synthesis and Applications of this compound

This compound is a valuable reagent in multi-step synthetic sequences. Its own preparation and subsequent use highlight its role as a versatile chemical intermediate.

Synthesis of the Title Compound One documented route to prepare chlorinated thiazoles involves the modification of an amino-thiazole precursor. Ethyl 2-chlorothiazole-5-carboxylate can be synthesized from Ethyl 2-aminothiazole-5-carboxylate. chemicalbook.com This transformation typically involves a Sandmeyer-type reaction, where the amino group is converted into a diazonium salt and subsequently displaced by a chlorine atom. The starting material, Ethyl 2-aminothiazole-5-carboxylate, is itself a key intermediate, widely used in the pharmaceutical industry and accessible through established synthetic protocols. punagri.com

Application as a Synthetic Intermediate The primary research significance of this compound lies in its utility as a building block for more complex, biologically active molecules. The thiazole-5-carboxamide (B1230067) framework is a core component of numerous targeted anti-cancer drugs, most notably the tyrosine kinase inhibitor Dasatinib. nih.govgoogleapis.com

Synthetic routes developed for Dasatinib and its analogues frequently rely on intermediates that feature the 2-amino-thiazole-5-carboxamide core. nih.govsemanticscholar.org this compound serves as a strategic precursor to this scaffold. The ethyl ester at the C2 position can be readily converted into a carboxamide through hydrolysis to the corresponding carboxylic acid followed by amide coupling with a desired amine. acs.orgsemanticscholar.org This transformation is a critical step in building the final drug structure.

For example, the synthesis of various 2-amino-thiazole-5-carboxylic acid phenylamide derivatives has been explored based on the structure of Dasatinib. nih.gov These syntheses often start with a core intermediate like ethyl 2-aminothiazole-5-carboxylate, which is first converted to an amide and then further functionalized. semanticscholar.org The title compound, this compound, offers an alternative strategy where the ester can be amidated and the chlorine atom at the C5 position could potentially be used in coupling reactions or other modifications, providing flexibility in the synthetic design. The strategic placement of the chloro and ester functionalities makes this compound a valuable tool for medicinal chemists aiming to generate libraries of thiazole-based compounds for structure-activity relationship (SAR) studies. nih.govsemanticscholar.org

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-chloro-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2S/c1-2-10-6(9)5-8-3-4(7)11-5/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCDQOAIJIBSMRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(S1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 5 Chlorothiazole 2 Carboxylate

Review of Established Thiazole (B1198619) Ring Formation Protocols Relevant to C2-Ester and C5-Chloro Substitution

The construction of the thiazole ring is a foundational step in the synthesis of ethyl 5-chlorothiazole-2-carboxylate. Several protocols have been established for the formation of substituted thiazoles, with the Hantzsch thiazole synthesis being the most prominent.

The Hantzsch thiazole synthesis, first reported in 1887, is a cornerstone in the synthesis of thiazole derivatives. nih.gov The classical approach involves the condensation reaction between an α-halocarbonyl compound and a thioamide. nih.gov For the synthesis of thiazoles with a C2-ester and a C5-halogen, a modified Hantzsch reaction is particularly relevant. This involves the reaction of an α-halo-β-oxoester with a thioamide. Specifically, the reaction of ethyl 3-bromo-2-oxopropanoate with thioamides provides a direct route to 2,5-disubstituted thiazoles. nih.gov

Contemporary adaptations of the Hantzsch synthesis have focused on improving efficiency, regioselectivity, and environmental compatibility. One notable adaptation involves conducting the reaction under acidic conditions. While the condensation of α-halogeno ketones with N-monosubstituted thioureas in neutral solvents exclusively yields 2-(N-substituted amino)thiazoles, performing the reaction in an acidic medium can lead to a mixture of isomers, including 3-substituted 2-imino-2,3-dihydrothiazoles. rsc.org The regiochemical outcome is influenced by the specific reaction conditions and the nature of the starting materials. rsc.org

Furthermore, modern synthetic techniques have been applied to the Hantzsch reaction. For instance, the use of heated microreactor systems allows for precise control over reaction parameters and can lead to improved yields and conversions compared to traditional batch syntheses. rsc.org These systems are particularly useful for carrying out analogue reactions in a high-throughput manner. rsc.org Green chemistry approaches have also been explored, including the use of ultrasound assistance and environmentally benign catalysts like lipase (B570770) in aqueous media to facilitate the condensation. nih.gov

Beyond the Hantzsch synthesis, several alternative cyclization reactions have been developed for the preparation of substituted thiazole ring systems. These methods often offer different substrate scopes and can provide access to thiazoles that are challenging to synthesize via the classical route.

One such alternative involves the reaction of thioamides with alkynyl(aryl)iodonium salts. nih.gov Another approach utilizes the reaction of β-keto esters with tribromoisocyanuric acid, followed by cyclization with thiourea. organic-chemistry.org This method provides a convenient route to 2-aminothiazole-5-carboxylates. organic-chemistry.org

More recently, visible-light-mediated reactions have emerged as a powerful tool in organic synthesis. A green and efficient protocol for the regioselective synthesis of novel functionalized thiazolo[3,2-b] nih.govrsc.orgtriazoles has been developed, which proceeds via the in situ generation of α-bromodiketones and their subsequent reaction with a mercapto-triazole under aqueous conditions. rsc.org This methodology, which operates via a free radical mechanism, highlights the potential of photochemistry in constructing complex heterocyclic systems and could be adapted for the synthesis of substituted thiazoles. rsc.org

Strategies for Regioselective Introduction of Ester and Halogen Functionalities

The precise placement of the ethyl carboxylate group at the C2 position and the chloro group at the C5 position is crucial. This can be achieved either through the cyclization of appropriately functionalized precursors or by the post-functionalization of a pre-formed thiazole ring.

A direct approach involves the Hantzsch condensation of a thioamide bearing the C2-ester functionality with an α,α-dihalo-β-oxoester. However, controlling the regioselectivity of such a reaction can be challenging.

A more common and often more regioselective strategy involves a two-step process. First, a thiazole with a precursor functional group at the C5 position is synthesized, followed by its conversion to the desired chloro group. A highly effective method for this transformation is the Sandmeyer reaction. This well-established reaction allows for the conversion of an aromatic amino group into a halide via the formation of a diazonium salt intermediate. semanticscholar.org In the context of this compound synthesis, this would involve the preparation of ethyl 2-aminothiazole-5-carboxylate, followed by diazotization and subsequent treatment with a chloride source, typically cuprous chloride (CuCl).

The regioselective chlorination of the thiazole ring itself is another potential strategy. While direct chlorination of thiazoles can occur, controlling the position of halogenation can be difficult. The development of catalytic methods for the regioselective chlorination of aromatic compounds, including phenols and their derivatives, using various catalysts and chlorinating agents like sulfuryl chloride, provides a framework for exploring similar transformations on the thiazole nucleus. researchgate.net However, the electronic properties of the thiazole ring and the directing effects of the C2-ester group would need to be carefully considered to achieve the desired C5-chlorination.

Specific Synthetic Pathways and Reaction Conditions Optimization for this compound

The synthesis of this compound can be approached through several specific pathways, with the selection of precursors and the optimization of reaction conditions being critical for achieving high yields and purity.

Two primary synthetic routes are considered for the preparation of this compound:

Route 1: Hantzsch Thiazole Synthesis

This route utilizes the reaction between ethyl thiooxamate and an appropriate α-halo-β-oxoester.

Ethyl Thiooxamate: This precursor can be synthesized from ethyl cyanoformate by reaction with hydrogen sulfide (B99878) in the presence of a base like triethylamine.

Ethyl 2-chloro-3-oxopropanoate: This α-halo-β-oxoester is a key reactant and is commercially available. scbt.comchemspider.comcymitquimica.comsigmaaldrich.com

Route 2: Sandmeyer Reaction from an Amino-Thiazole Precursor

This route involves the synthesis of ethyl 2-aminothiazole-5-carboxylate, followed by its conversion to the target compound.

Ethyl 2-aminothiazole-5-carboxylate: This intermediate can be prepared via the Hantzsch synthesis from ethyl 2-bromo-3-oxopropanoate and thiourea. Alternatively, it can be synthesized from ethyl β-ethoxyacrylate through electrophilic α-bromination followed by thiazole ring formation with thiourea. semanticscholar.org

The optimization of reaction parameters is essential for maximizing the yield and purity of this compound.

For the Hantzsch synthesis route , key parameters to consider include:

| Parameter | Conditions to be Optimized | Rationale |

| Temperature | Typically ranges from room temperature to reflux. | Higher temperatures can increase the reaction rate but may also lead to the formation of side products. |

| Solvent | Alcohols (e.g., ethanol), aprotic polar solvents (e.g., DMF, acetonitrile). | The choice of solvent can influence the solubility of reactants and the reaction rate. |

| Catalyst | Often proceeds without a catalyst, but acidic or basic conditions can be employed. | Acidic conditions can alter the regioselectivity of the reaction. rsc.org |

For the Sandmeyer reaction route , the diazotization and subsequent halogenation steps require careful optimization:

| Parameter | Conditions to be Optimized | Rationale |

| Temperature | Diazotization is typically carried out at low temperatures (0-5 °C). The halogenation step may require gentle heating. | Diazonium salts are often unstable at higher temperatures. |

| Solvent | Aqueous mineral acids for diazotization; the subsequent reaction can be carried out in the same medium or a different solvent. | The solvent system must be compatible with the diazonium salt and the copper catalyst. |

| Catalyst | Cuprous chloride (CuCl) is the classic catalyst for the Sandmeyer chlorination. | The catalyst facilitates the conversion of the diazonium salt to the aryl chloride. |

A patent for a related compound, 4-(2-chloroethyl)thiazole-2-carboxylic acid ethyl ester, describes a multi-step synthesis that includes a diazotization-halogenation step, followed by further transformations. google.com This suggests that such multi-step sequences involving the manipulation of functional groups on the thiazole ring are synthetically viable.

Yield Enhancement and Purity Control in Synthetic Processes

Optimizing the yield and ensuring the purity of this compound is crucial for its subsequent applications. Several factors in the synthetic process, particularly the Sandmeyer reaction, can be fine-tuned to achieve these goals.

Yield Enhancement:

The efficiency of the Sandmeyer reaction can be influenced by several parameters. The choice of diazotization agent and the reaction temperature are critical. Maintaining a low temperature during diazotization is essential to prevent the premature decomposition of the unstable diazonium salt. masterorganicchemistry.com The concentration of the copper(I) catalyst also plays a significant role; a stoichiometric amount or even a slight excess is often used to drive the reaction to completion. The choice of solvent can also impact the yield, with acetonitrile (B52724) being a commonly used solvent for this type of reaction. nih.gov

| Parameter | Condition | Rationale |

| Temperature | 0-5 °C for diazotization | Minimizes decomposition of the diazonium salt |

| Catalyst | Copper(I) chloride | Efficiently facilitates the displacement of the diazonium group |

| Solvent | Acetonitrile | Provides a suitable medium for the reaction |

Purity Control:

The primary impurities in the synthesis of this compound can arise from side reactions during the Sandmeyer process. These can include the formation of byproducts from the decomposition of the diazonium salt or unreacted starting material.

Purification is typically achieved through standard laboratory techniques. After the reaction is complete, the crude product is usually extracted into an organic solvent. This is followed by washing with aqueous solutions to remove any remaining acids, salts, and other water-soluble impurities. The final purification is often accomplished by column chromatography on silica (B1680970) gel, using a suitable eluent system such as a mixture of ethyl acetate (B1210297) and hexane, to isolate the pure this compound. chemicalbook.com Recrystallization from an appropriate solvent can also be employed to obtain a highly pure product.

| Purification Step | Purpose |

| Extraction | To separate the product from the aqueous reaction mixture |

| Washing | To remove inorganic impurities and residual acid |

| Column Chromatography | To separate the desired product from organic byproducts |

| Recrystallization | To obtain a highly crystalline and pure final product |

Exploration of Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound is an area of growing interest, aiming to reduce the environmental impact of the chemical process. While specific green synthetic routes for this exact compound are not extensively documented, general green strategies for thiazole synthesis can be considered and adapted. researchgate.netnih.govresearcher.life

One of the primary goals of green chemistry is the use of less hazardous and more environmentally benign solvents. Traditional syntheses of thiazoles often employ volatile organic compounds (VOCs). Greener alternatives include the use of water, ionic liquids, or deep eutectic solvents. bepls.combenthamdirect.comtandfonline.com For instance, catalyst-free multicomponent reactions in water under microwave conditions have been reported for the synthesis of various thiazole derivatives. bepls.com

The development of catalyst-free and solvent-free reaction conditions is another key aspect of green chemistry. acs.orgresearchgate.net For the synthesis of thiazole precursors, methods that avoid the use of catalysts and organic solvents have been explored. These often involve reacting the starting materials under neat conditions, sometimes with the aid of microwave or ultrasonic irradiation to provide the necessary energy for the reaction to proceed. mdpi.comsruc.ac.uk

The principles of atom economy, which aims to maximize the incorporation of all materials used in the process into the final product, are also central to green synthesis. One-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel, can improve atom economy by reducing the need for intermediate purification steps and minimizing solvent waste. rsc.org

| Green Chemistry Principle | Application in Thiazole Synthesis |

| Safer Solvents | Use of water, ionic liquids, or deep eutectic solvents instead of VOCs bepls.combenthamdirect.comtandfonline.com |

| Energy Efficiency | Microwave or ultrasound irradiation to accelerate reactions mdpi.comsruc.ac.uk |

| Waste Prevention | Catalyst-free and solvent-free reactions; one-pot syntheses acs.orgresearchgate.netrsc.org |

| Atom Economy | Multicomponent reactions that incorporate most of the starting materials into the final product |

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Chemical Reactivity and Transformation of Ethyl 5 Chlorothiazole 2 Carboxylate

Reactions at the Thiazole (B1198619) Ring Core

The thiazole ring is an aromatic heterocycle, but its reactivity is significantly influenced by the presence of a sulfur and a nitrogen atom, as well as the attached chloro and ethoxycarbonyl substituents. These features create a nuanced reactivity profile for both electrophilic and nucleophilic substitution reactions.

Electrophilic aromatic substitution (EAS) on the thiazole ring is generally less facile than on electron-rich aromatic systems like benzene. The ring nitrogen atom has an electron-withdrawing inductive effect, which deactivates the ring towards attack by electrophiles ias.ac.inias.ac.in. In an unsubstituted thiazole, the C5 position is the most electron-rich and the preferred site for electrophilic attack pharmaguideline.com.

However, in Ethyl 5-chlorothiazole-2-carboxylate, the landscape for EAS is significantly altered. The molecule possesses two electron-withdrawing groups: the ethoxycarbonyl group at the C2 position and the chlorine atom at the C5 position. These groups further deactivate the thiazole ring, making electrophilic substitution reactions challenging ias.ac.in. The primary site for electrophilic attack (C5) is already substituted. The C2 position is the most electron-deficient and thus highly resistant to electrophilic attack pharmaguideline.comchemicalbook.com. This leaves the C4 position as the only potential site for substitution. While theoretically possible, the strong deactivation of the ring means that forcing conditions would be required, and such reactions are not commonly reported for this substrate.

Table 1: Regioselectivity of Electrophilic Aromatic Substitution (EAS) on the Thiazole Ring

| Position on Ring | Electronic Nature | Susceptibility to EAS | Reasoning |

|---|---|---|---|

| C2 | Electron Deficient | Very Low | Strongly deactivated by the adjacent nitrogen atom and the electron-withdrawing ethoxycarbonyl group. pharmaguideline.comchemicalbook.com |

| C4 | Relatively Neutral/Slightly Deficient | Low / Possible Site | The only available position, but the ring is strongly deactivated overall by two electron-withdrawing groups. |

| C5 | Electron Rich (in unsubstituted thiazole) | Blocked | Position is substituted with a chlorine atom. pharmaguideline.com |

The presence of the strongly electron-withdrawing ethyl carboxylate group at the C2 position activates the thiazole ring for nucleophilic aromatic substitution (SNAr), particularly facilitating the displacement of leaving groups at the C5 position fishersci.se. The chlorine atom at C5 of this compound can therefore be replaced by various nucleophiles.

This reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the chlorine, forming a negatively charged intermediate (a Meisenheimer-like complex) that is stabilized by the electron-withdrawing ester group. Subsequent elimination of the chloride ion restores the aromaticity of the ring fishersci.se. A variety of nucleophiles, including amines and alkoxides, can be used to achieve this transformation. For example, heating the substrate in the presence of an amine and a base can yield the corresponding 5-amino-thiazole derivative fishersci.se.

Table 2: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagents and Conditions | Product Type |

|---|---|---|

| Primary/Secondary Amine (R¹R²NH) | Amine, Base (e.g., K₂CO₃), Solvent (e.g., Ethanol), Heat | Ethyl 5-(dialkylamino)thiazole-2-carboxylate |

| Alkoxide (RO⁻) | Alcohol (ROH), Base (e.g., NaH), Solvent (e.g., THF), Heat | Ethyl 5-alkoxythiazole-2-carboxylate |

| Thiolate (RS⁻) | Thiol (RSH), Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Ethyl 5-(alkylthio)thiazole-2-carboxylate |

Reactions of the Ester Moiety

The ethyl ester group at the C2 position is a versatile functional handle that undergoes typical ester transformations, including hydrolysis, transesterification, and amidation.

The ethyl ester of this compound can be readily hydrolyzed to its corresponding carboxylic acid, 5-chlorothiazole-2-carboxylic acid. This transformation is typically achieved under basic conditions, a process known as saponification. Heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), followed by acidic workup, yields the carboxylic acid mdpi.com. This reaction is effectively irreversible as the carboxylate salt formed in the basic medium is unreactive towards the alcohol by-product.

Reaction Scheme: Hydrolysis this compound + NaOH(aq) → Sodium 5-chlorothiazole-2-carboxylate + Ethanol (B145695) Sodium 5-chlorothiazole-2-carboxylate + HCl(aq) → 5-chlorothiazole-2-carboxylic acid + NaCl

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction is an equilibrium process that can be catalyzed by either an acid or a base masterorganicchemistry.com. To drive the reaction to completion, a large excess of the new alcohol is typically used as the solvent. For example, heating this compound in excess methanol (B129727) with an acid catalyst (like H₂SO₄) will produce Mthis compound and ethanol researchgate.net.

Table 3: Transesterification of this compound

| Reactant Alcohol | Catalyst | Product Ester |

|---|---|---|

| Methanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) | Mthis compound |

| Isopropanol | Acid (e.g., H₂SO₄) or Base (e.g., NaO-iPr) | Isopropyl 5-chlorothiazole-2-carboxylate |

| Benzyl alcohol | Acid (e.g., H₂SO₄) or Base (e.g., NaOBn) | Benzyl 5-chlorothiazole-2-carboxylate |

The synthesis of 5-chlorothiazole-2-carboxamide (B3317902) derivatives from the ethyl ester can be accomplished through two primary routes.

The first is a two-step procedure that begins with the hydrolysis of the ester to 5-chlorothiazole-2-carboxylic acid, as described in section 3.2.1. The resulting carboxylic acid is then activated and coupled with a desired amine. A common activation method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The acyl chloride then readily reacts with a primary or secondary amine to form the corresponding amide google.com.

The second method is the direct conversion of the ester to an amide, known as aminolysis. This reaction involves heating the ester with an amine. While direct aminolysis can be sluggish, it can be facilitated by catalysts or by using a large excess of the amine researchgate.net. This approach avoids the need to isolate the carboxylic acid intermediate, potentially simplifying the synthetic process.

Table 4: Synthetic Routes to 5-Chlorothiazole-2-carboxamides

| Route | Step 1 | Step 2 | Description |

|---|---|---|---|

| Two-Step (Hydrolysis-Amidation) | Ester → Carboxylic Acid (e.g., NaOH, H₂O, then H⁺) | Carboxylic Acid → Amide (e.g., 1. SOCl₂, 2. R₂NH) | A reliable and widely used method involving the isolation of the carboxylic acid intermediate. google.comsemanticscholar.org |

| One-Step (Direct Aminolysis) | Ester + Amine → Amide (Heat, +/- Catalyst) | N/A | A more direct conversion that can require forcing conditions or specific catalysts to achieve good yields. researchgate.net |

Reactions of the Chlorine Substituent at the C5 Position

The chlorine atom at the C5 position of the thiazole ring is susceptible to a range of substitution reactions. Its reactivity is influenced by the electron-withdrawing nature of the adjacent ester group and the inherent electronic properties of the thiazole ring. This facilitates both metal-catalyzed cross-coupling reactions and nucleophilic displacement, providing robust pathways for forming new carbon-carbon, carbon-nitrogen, and other heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the C5 position of the thiazole ring. These reactions typically offer high yields, excellent functional group tolerance, and predictable regioselectivity.

Suzuki-Miyaura Coupling: This reaction is widely used to form new C-C bonds by coupling the chlorothiazole with an organoboron reagent, such as a boronic acid or boronate ester. The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid. For a substrate like this compound, a typical Suzuki coupling would involve reacting it with an aryl or heteroaryl boronic acid to synthesize 5-aryl or 5-heteroarylthiazole derivatives. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields.

| Parameter | Typical Conditions for Suzuki Coupling of Chloro-heterocycles |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | PPh₃, PCy₃, SPhos, XPhos |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOt-Bu |

| Solvent | Toluene, Dioxane, DMF, Acetonitrile (B52724)/Water mixtures |

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is co-catalyzed by palladium and copper complexes and is carried out in the presence of a base, typically an amine like triethylamine, which also serves as the solvent. The coupling of this compound with various alkynes would yield 5-alkynylthiazole derivatives, which are valuable precursors for more complex structures. Copper-free Sonogashira protocols have also been developed to avoid issues related to homocoupling of the alkyne.

| Parameter | Typical Conditions for Sonogashira Coupling of Chloro-heterocycles |

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |

| Copper Co-catalyst | CuI |

| Base | Et₃N, DiPEA |

| Solvent | THF, DMF, Toluene |

Buchwald-Hartwig Amination: This reaction is a cornerstone of C-N bond formation, enabling the coupling of aryl halides with a wide variety of amines. The development of specialized ligands has been crucial to the broad applicability of this reaction, allowing for the coupling of even less reactive chloro-heterocycles. Applying this reaction to this compound would allow for the introduction of primary or secondary amines at the C5 position, leading to the synthesis of 5-aminothiazole derivatives. These products are of significant interest in medicinal chemistry due to the prevalence of the aminothiazole scaffold in bioactive molecules.

| Parameter | Typical Conditions for Buchwald-Hartwig Amination of Chloro-heterocycles |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | BINAP, XPhos, t-BuXPhos, RuPhos |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, Dioxane |

The chlorine atom at the C5 position can also be displaced by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The thiazole ring is sufficiently electron-deficient to facilitate this type of reaction, although it may require elevated temperatures. This pathway provides a direct method for introducing a range of functional groups.

Common nucleophiles used in SNAr reactions with chloro-heterocycles include:

Alkoxides and Phenoxides: Reaction with sodium or potassium alkoxides (e.g., sodium methoxide) or phenoxides would yield the corresponding 5-alkoxy or 5-aryloxy thiazole ethers.

Thiolates: Sulfur nucleophiles, such as sodium thiomethoxide or sodium thiophenoxide, readily displace the chloride to form 5-alkylthio or 5-arylthio ethers. These reactions are often efficient due to the high nucleophilicity of sulfur.

Amines: While palladium catalysis is often preferred, direct displacement with amines is also possible, particularly with highly nucleophilic amines or under forcing conditions (high temperature/pressure), to yield 5-aminothiazole derivatives.

The viability and rate of nucleophilic displacement are dependent on the strength of the nucleophile and the reaction conditions.

Derivatization Strategies for the Development of Novel Chemical Entities

This compound serves as a versatile starting point for the development of novel chemical entities through multi-step synthetic sequences. The strategic manipulation of its functional groups allows for the construction of complex molecular architectures.

Sequential Cross-Coupling and Ester Modification: A common strategy involves first performing a cross-coupling reaction at the C5 position to install a desired aryl or alkyl group. Subsequently, the ester at the C2 position can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with various amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to generate a library of amide derivatives.

Elaboration of Coupled Fragments: After a fragment is introduced at the C5 position via Suzuki or Sonogashira coupling, this new fragment can itself be further functionalized. For example, coupling with 4-ethynyl-aniline would introduce an amino group that can be acylated or used in further coupling reactions. An introduced alkyne from a Sonogashira reaction can participate in cycloaddition reactions or be reduced.

Nucleophilic Substitution Followed by Derivatization: A nucleophile introduced at the C5 position can carry a functional group for further elaboration. For instance, displacement of the chloride with the sodium salt of 4-mercaptophenol (B154117) would introduce a phenol (B47542) group that can be further modified, for example, by etherification.

These derivatization strategies highlight the role of this compound as a foundational scaffold for building diverse libraries of compounds for screening in drug discovery and materials science.

Spectroscopic and Advanced Analytical Characterization of Ethyl 5 Chlorothiazole 2 Carboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments. For Ethyl 5-chlorothiazole-2-carboxylate, the spectrum is expected to show three distinct signals corresponding to the different proton environments.

Thiazole (B1198619) Proton (H-4): A singlet peak corresponding to the single proton on the thiazole ring. Its chemical shift is influenced by the electronegativity of the adjacent sulfur and nitrogen atoms, as well as the chlorine at position 5. Based on data for the parent compound, 5-chloro-thiazole-2-carboxylic acid, this proton is expected in the downfield region. chemicalbook.com

Ethyl Ester Protons (-OCH₂CH₃):

A quartet for the methylene (B1212753) (-CH₂-) protons, shifted downfield due to the adjacent electron-withdrawing oxygen atom of the ester group. ucalgary.ca These protons are coupled to the three protons of the methyl group.

A triplet for the terminal methyl (-CH₃) protons. This signal appears more upfield and is split into a triplet by the two neighboring methylene protons. ucalgary.ca

Analysis of related ethyl thiazole carboxylate derivatives shows consistent patterns, with the thiazole proton appearing as a singlet and the ethyl group protons displaying a characteristic quartet and triplet pattern. dergipark.org.tr

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Thiazole H-4 | ~8.2 | Singlet (s) | N/A |

| -OCH₂CH₃ | ~4.4 | Quartet (q) | ~7.1 |

| -OCH₂CH₃ | ~1.4 | Triplet (t) | ~7.1 |

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbons and to identify the types of carbon atoms present (e.g., C=O, aromatic C, aliphatic C). For this compound, six distinct carbon signals are expected.

Thiazole Ring Carbons (C-2, C-4, C-5): Three signals are anticipated for the heterocyclic ring. The carbon atom C-2, bonded to both nitrogen and sulfur, and C-5, bonded to chlorine, are expected to be significantly deshielded. The C-4 carbon, bonded to the thiazole proton, will also appear in the aromatic/heteroaromatic region. nih.gov

Carbonyl Carbon (-C=O): The ester carbonyl carbon typically gives a signal in the highly deshielded region of the spectrum, generally between 160-170 ppm. ucalgary.caoregonstate.edu

Ethyl Ester Carbons (-OCH₂CH₃): The methylene carbon (-CH₂-) signal appears downfield compared to the methyl carbon due to its direct attachment to the electronegative oxygen atom. libretexts.org The terminal methyl (-CH₃) carbon gives a signal in the most upfield region of the spectrum. oregonstate.edu

Data from various thiazole derivatives confirm these general chemical shift regions. dergipark.org.trsemanticscholar.org

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C=O | ~161 |

| Thiazole C-2 | ~148 |

| Thiazole C-4 | ~144 |

| Thiazole C-5 | ~125 |

| -OCH₂CH₃ | ~62 |

| -OCH₂CH₃ | ~14 |

While 1D NMR provides fundamental information, 2D NMR experiments are crucial for unambiguously assigning signals and confirming the molecular structure by revealing through-bond and through-space correlations. youtube.comresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu For this compound, a cross-peak would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. The thiazole H-4 proton, being a singlet with no adjacent protons, would not show any COSY correlations.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (one-bond ¹H-¹³C correlations). researchgate.net It is used to definitively assign which proton signal corresponds to which carbon signal. Key correlations would include the thiazole H-4 to C-4, the methylene protons to the -OCH₂- carbon, and the methyl protons to the -CH₃ carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons, typically over two or three bonds (²J and ³J coupling). sdsu.edu This is powerful for piecing together the molecular skeleton. For instance, the thiazole H-4 proton would be expected to show correlations to the C-2, C-5, and carbonyl carbons. The methylene protons of the ethyl group would show a key correlation to the ester carbonyl carbon, confirming the ester functionality. researchgate.net

| 2D Experiment | Key Expected Correlations |

|---|---|

| COSY | -OCH₂CH₃ ↔ -OCH₂CH₃ |

| HSQC | H-4 ↔ C-4 |

| -OCH₂CH₃ ↔ -OCH₂CH₃ | |

| -OCH₂CH₃ ↔ -OCH₂CH₃ | |

| HMBC | H-4 ↔ C-2, C-5, C=O |

| -OCH₂CH₃ ↔ C=O, C-2 | |

| -OCH₂CH₃ ↔ -OCH₂CH₃, C=O |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental formula. nih.govmdpi.com For this compound, the molecular formula is C₆H₆ClNO₂S. calpaclab.com HRMS can confirm this composition by measuring the exact mass of the molecular ion, distinguishing it from other possible formulas with the same nominal mass. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak [M]⁺ and [M+2]⁺ with an approximate intensity ratio of 3:1.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₆ClNO₂S |

| Molecular Weight (Nominal) | 191.6 g/mol |

| Theoretical Exact Mass ([M]⁺ for ³⁵Cl) | 190.9808 |

| Theoretical Exact Mass ([M+2]⁺ for ³⁷Cl) | 192.9778 |

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (often the molecular ion) and its subsequent fragmentation by collision with an inert gas. Analysis of the resulting fragment ions provides detailed structural information. nih.gov The fragmentation of thiazole derivatives and esters follows predictable pathways. nih.govnih.gov

For this compound, key fragmentation pathways would likely include:

Loss of the ethoxy radical (•OCH₂CH₃): Cleavage of the bond next to the carbonyl group, resulting in an acylium ion. libretexts.org

Loss of ethylene (B1197577) (C₂H₄): A McLafferty rearrangement could lead to the elimination of ethylene from the ethyl ester group, resulting in the corresponding carboxylic acid ion.

Cleavage of the thiazole ring: The heterocyclic ring can undergo cleavage, leading to characteristic sulfur- and nitrogen-containing fragments. nih.govnih.gov

Loss of carbon monoxide (CO): Following initial fragmentation, the loss of CO from acylium ions is a common pathway.

| m/z of Fragment Ion | Proposed Identity / Neutral Loss |

|---|---|

| 163 | [M - C₂H₄]⁺ |

| 146 | [M - •OC₂H₅]⁺ |

| 118 | [M - •OC₂H₅ - CO]⁺ or [C₄H₂ClNS]⁺ |

| 83 | [C₂ClS]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups within a molecule by probing its vibrational modes. For this compound, these techniques would provide a characteristic fingerprint, confirming the presence of its key structural features.

The IR spectrum is expected to show strong absorption bands corresponding to the carbonyl (C=O) stretch of the ester group, typically in the range of 1700-1725 cm⁻¹. Another significant feature would be the C-O stretching vibrations of the ester, usually found between 1200 cm⁻¹ and 1300 cm⁻¹. The thiazole ring itself would exhibit a series of characteristic vibrations, including C=N and C=C stretching within the 1400-1650 cm⁻¹ region, as well as ring breathing modes. The C-Cl stretching vibration would be observable in the lower frequency region, typically between 600 and 800 cm⁻¹. Vibrations associated with the ethyl group (C-H stretching, bending) would also be present.

Raman spectroscopy, which relies on inelastic scattering of light, would complement the IR data. While the polar carbonyl group would give a strong IR signal, the less polar C=C and C-S bonds of the thiazole ring might produce more intense signals in the Raman spectrum, providing a more complete picture of the molecule's vibrational framework.

Table 1: Expected IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Carbonyl (Ester) | C=O Stretch | 1700 - 1725 | IR (Strong) |

| Ester Linkage | C-O Stretch | 1200 - 1300 | IR (Strong) |

| Thiazole Ring | C=N / C=C Stretches | 1400 - 1650 | IR, Raman |

| Thiazole Ring | Ring Breathing | Variable | Raman (Strong) |

| Alkyl Group | C-H Stretch | 2850 - 3000 | IR, Raman |

| Chloro Group | C-Cl Stretch | 600 - 800 | IR, Raman |

| Thioether | C-S Stretch | 600 - 700 | IR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated π-systems.

The thiazole ring in this compound, being an aromatic heterocycle, contains a conjugated system of π-electrons. The presence of the ester group, which is also conjugated with the ring, extends this system. Consequently, the compound is expected to absorb UV radiation, leading to π → π* transitions. The lone pairs on the nitrogen, sulfur, and oxygen atoms could also participate in n → π* transitions. The wavelength of maximum absorbance (λmax) provides information about the extent of conjugation and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For thiazole derivatives, these absorptions typically occur in the UV region. The specific λmax for this compound would be influenced by the electronic effects of the chloro and carboxylate substituents.

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Expected Absorption Region |

| π → π | π (HOMO) → π (LUMO) | 200 - 400 nm (UV) |

| n → π | n (Non-bonding) → π (LUMO) | > 250 nm (UV) |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide unambiguous proof of its molecular structure.

This technique would yield crucial information, including:

Connectivity: Confirming the bonding arrangement of all atoms.

Conformation: Determining the preferred orientation of the ethyl ester group relative to the thiazole ring.

Bond Lengths and Angles: Providing precise measurements that can offer insights into the electronic nature of the molecule, such as the degree of bond delocalization within the thiazole ring.

Intermolecular Interactions: Revealing how the molecules pack in the crystal lattice, highlighting any significant hydrogen bonds, dipole-dipole interactions, or π-stacking that stabilize the solid-state structure.

Table 3: Potential Crystallographic Data Parameters for this compound

| Parameter | Information Provided |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the unit cell |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the unit cell |

| Bond Lengths (Å) | Internuclear distances |

| Bond Angles (°) | Angles between bonded atoms |

| Torsion Angles (°) | Dihedral angles defining conformation |

| Intermolecular Contacts | Non-covalent interactions in the crystal |

Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., HPLC, GC-MS, UPLC)

Chromatographic methods are essential for separating, identifying, and quantifying components in a mixture, as well as for assessing the purity of a synthesized compound. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are all highly applicable to the analysis of this compound.

HPLC and UPLC: These techniques are ideal for analyzing this compound due to its polarity and likely non-volatile nature. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent (like acetonitrile (B52724) or methanol), would be a standard approach. Detection would typically be performed using a UV detector set to a wavelength where the compound absorbs strongly. UPLC, which uses smaller particle size columns, would offer higher resolution and faster analysis times compared to traditional HPLC.

GC-MS: If the compound is sufficiently volatile and thermally stable, GC-MS can be a powerful tool. In this technique, the compound is vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, which provides its mass-to-charge ratio and a fragmentation pattern. This fragmentation pattern serves as a molecular fingerprint, allowing for highly confident identification.

These methods are crucial during the synthesis of this compound for monitoring reaction progress, identifying byproducts, and ultimately confirming the purity of the final product.

Table 4: Typical Chromatographic Methods for Analysis

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detection Method | Application |

| HPLC / UPLC | Reversed-Phase (e.g., C18) | Acetonitrile/Water or Methanol (B129727)/Water | UV-Vis Detector | Purity assessment, quantification |

| GC-MS | Capillary (e.g., DB-5, HP-5ms) | Inert Gas (e.g., Helium, Nitrogen) | Mass Spectrometry | Identification, impurity profiling |

Computational and Theoretical Investigations on Ethyl 5 Chlorothiazole 2 Carboxylate

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern chemistry for investigating the electronic structure and reactivity of molecules. nih.gov For thiazole (B1198619) derivatives, DFT methods like B3LYP are commonly used with basis sets such as 6-311G(d,p) to optimize molecular geometry and calculate various electronic properties. nih.govresearchgate.net

These calculations provide crucial information about the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. semanticscholar.org

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For a molecule like Ethyl 5-chlorothiazole-2-carboxylate, the MEP map would likely show negative potential around the nitrogen and oxygen atoms, indicating sites susceptible to electrophilic attack, and positive potential near hydrogen atoms. researchgate.net Theoretical calculations on related thiazole derivatives have successfully predicted reactivity, with findings generally in good agreement with experimental results. researchgate.net

Table 1: Representative DFT-Calculated Parameters for a Thiazole Derivative The following data is for an analogous compound, ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate, and serves as an example of typical DFT calculation outputs. nih.gov

| Parameter | Theoretical Value (B3LYP/6-311G(d,p)) | Significance |

| HOMO Energy | -6.35 eV | Indicates electron-donating capability |

| LUMO Energy | -2.68 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 3.67 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 6.89 Debye | Measures overall molecular polarity |

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular modeling techniques are essential for understanding the three-dimensional structure (conformation) and intermolecular interactions of this compound. Conformational analysis identifies the most stable arrangement of atoms in the molecule by calculating the potential energy of different spatial orientations, particularly the rotation around single bonds, such as the one connecting the carboxylate group to the thiazole ring.

Molecular dynamics (MD) simulations could further elucidate the behavior of this compound in different environments, such as in solution, by simulating the movement of atoms and molecules over time. This would provide insights into its solvation properties and dynamic interactions with solvent molecules.

Prediction of Key Physicochemical Parameters (e.g., pKa, LogP/D, polarizability, dipole moment)

Physicochemical parameters are critical for assessing the drug-like properties of a molecule, including its absorption, distribution, metabolism, and excretion (ADME) profile. Computational methods are widely used to predict these properties before synthesis.

pKa : This value indicates the acidity or basicity of a compound. For this compound, the thiazole nitrogen is weakly basic, with a predicted pKa of the conjugate acid around 2.5, typical for thiazoles. wikipedia.org

LogP/D : The logarithm of the partition coefficient (LogP) measures a compound's lipophilicity, which affects its ability to cross biological membranes. A related value, LogD, accounts for ionization at a specific pH. For many thiazole derivatives intended as oral drugs, LogP values are computationally optimized to fall within the range suggested by Lipinski's rule of five (typically <5). dergipark.org.tr

Table 2: Computationally Predicted Physicochemical Properties These values are in silico predictions for this compound and have not been experimentally verified.

| Property | Predicted Value | Method/Significance |

| LogP | ~2.1 - 2.5 | Prediction algorithms (e.g., ALOGPS, XLOGP3) |

| Topological Polar Surface Area (TPSA) | 55.1 Ų | Relates to hydrogen bonding potential and permeability |

| Molar Refractivity | 44.5 cm³ | Relates to molecular volume and polarizability |

| pKa (most basic) | ~ -1.0 to 0.5 | Prediction algorithms; relates to thiazole N basicity |

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy of transition states. For thiazole derivatives, theoretical studies can elucidate the mechanisms of their synthesis and subsequent reactions. researchgate.net The Hantzsch thiazole synthesis, a common route, involves the reaction between a haloketone and a thioamide, and its mechanism can be modeled to understand the energetics of each step. wikipedia.org

DFT calculations can determine the activation energies for proposed reaction steps, allowing chemists to predict the most likely pathway. researchgate.net For this compound, theoretical studies could clarify the regioselectivity of electrophilic substitution reactions (e.g., nitration, halogenation), which are known to occur preferentially at the C5 position in the thiazole ring, or nucleophilic substitution at the C2 position. pharmaguideline.com By modeling the transition state structures, researchers can gain a deeper understanding of the factors that control reaction rates and outcomes.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used extensively in medicinal chemistry to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net If derivatives of this compound were synthesized and tested for a specific biological effect (e.g., as enzyme inhibitors), a QSAR model could be developed. nih.govmdpi.com

The process involves calculating a set of molecular descriptors (e.g., steric, electronic, hydrophobic properties) for each derivative. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) are particularly powerful. scholarsresearchlibrary.com In a CoMFA study, molecules are aligned, and their surrounding steric and electrostatic fields are calculated. Statistical methods are then used to build a model that predicts the activity of new, unsynthesized compounds. scholarsresearchlibrary.comnih.gov The resulting 3D contour maps highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity, thereby guiding the design of more potent analogs. scholarsresearchlibrary.com While no specific QSAR studies on this compound derivatives are documented, the methodology is broadly applicable to this class of compounds. researchgate.net

Research Applications and Potential Areas of Investigation for Ethyl 5 Chlorothiazole 2 Carboxylate Derivatives

Role as a Versatile Synthetic Building Block and Intermediate in Organic Synthesis

The chemical reactivity of Ethyl 5-chlorothiazole-2-carboxylate makes it a key component in the construction of various organic molecules. The chlorine and ester functionalities serve as handles for introducing molecular diversity, allowing chemists to build upon the central thiazole (B1198619) ring.

The thiazole nucleus is a fundamental component of many bioactive compounds. This compound serves as a foundational scaffold for creating more elaborate heterocyclic structures. For instance, the related 4-chlorothiazole-5-carbaldehydes, which share the key chloro-substituted thiazole feature, are used as precursors to synthesize a variety of fused N-heterocycles through cyclocondensation reactions. dergipark.org.tr This highlights the utility of the chlorothiazole moiety in building complex, multi-ring systems. The ester group on the title compound can be hydrolyzed to a carboxylic acid, which can then participate in cyclization reactions to form fused ring systems, such as thiazolo-pyridines or thiazolo-pyrimidines, which are scaffolds of significant interest in medicinal chemistry. Furthermore, the synthesis of various thiazole and thiadiazole carboxamide scaffolds demonstrates how this class of compounds can be elaborated into diverse heterocyclic libraries for screening purposes. nih.gov

This compound is a crucial intermediate for producing advanced chemical compounds with specific functionalities. A prime example is its use in the synthesis of novel thiazole carboxamides. Through nucleophilic substitution, the chlorine atom at the 2-position of the related isomer, ethyl 2-chlorothiazole-5-carboxylate, can be displaced by various aliphatic amines to yield a library of amide derivatives. nih.gov This reaction is a key step in creating compounds designed for specific biological targets. The resulting amides can then be further modified, for instance, by hydrolyzing the ethyl ester to a carboxylic acid, which can then be coupled with other amines to create more complex amide-based structures. This step-wise modification showcases the compound's role as a versatile precursor for targeted drug design. nih.gov

Applications in Medicinal Chemistry Research (Pre-clinical and In Vitro Studies)

Derivatives originating from the this compound scaffold have been the subject of extensive investigation in medicinal chemistry. These studies, primarily at the pre-clinical and in vitro stages, have explored their potential to modulate the activity of various enzymes and exhibit therapeutic effects.

Vanin-1 Inhibition: Vanin-1 is an enzyme implicated in oxidative stress and inflammation, making it a therapeutic target for conditions like inflammatory bowel disease (IBD). nih.govnih.gov A series of thiazole carboxamide derivatives have been designed and synthesized as potent Vanin-1 inhibitors, using ethyl 2-chlorothiazole-5-carboxylate as a key starting material. nih.gov Through systematic chemical modifications, researchers developed a lead compound, X17, which demonstrated powerful inhibition of Vanin-1 at the protein, cellular, and tissue levels. nih.govnih.gov In a mouse model of colitis, this compound showed significant anti-inflammatory and antioxidant effects, underscoring the therapeutic potential of this class of inhibitors. nih.govopenmedicinalchemistryjournal.com

| Compound | Target | Key Findings | Reference |

|---|---|---|---|

| X17 | Vanin-1 | Demonstrated potent inhibition at protein, HT-29 cell, and tissue levels. Showed anti-inflammatory and antioxidant activities in a mouse colitis model. | nih.govnih.gov |

Aldose Reductase Inhibition: Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes overactive during hyperglycemia. unipi.it Its inhibition is a key strategy for preventing diabetic complications like neuropathy and retinopathy. nih.govunipi.it While direct synthesis from this compound is not prominently documented, the thiazole and thiazolidinone core structures are central to many potent aldose reductase inhibitors (ARIs). nih.govunipi.it For example, various thiazole-based compounds and thiazolidine-2,4-dione hybrids have been synthesized and shown to be effective ARIs. nih.govsigmaaldrich.com The development of these inhibitors often involves creating libraries of compounds with different substitutions on the heterocyclic ring to optimize activity. nih.gov this compound represents a valuable starting point for accessing the essential thiazole scaffold required for the synthesis of these potential anti-diabetic agents.

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how a molecule's structure correlates with its biological activity. Derivatives of ethyl chlorothiazole carboxylate have been extensively used in such investigations.

| Structural Feature | Biological Target/Activity | SAR Observation | Reference |

|---|---|---|---|

| Systematic modification of amide substituents | Vanin-1 Inhibition | Led to the discovery of highly potent inhibitors like compound X17. | nih.gov |

| Ethyl carboxylate at C5-position | Antimicrobial Activity | Slightly decreased overall activity compared to other substitutions in a specific series of compounds. | sigmaaldrich.com |

| Aromatic vs. Aliphatic substituents | Anticancer Activity | Aromatic substitutions were found to be more favorable for improving antitumor activity than a 5-ethyl carboxylate group. |

The thiazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous compounds with a wide array of biological activities. Derivatives are frequently screened against various pathogens and cell lines to uncover new therapeutic leads.

Anticancer Activity: Numerous studies have demonstrated the potential of thiazole derivatives as anticancer agents. For example, novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives have been synthesized and evaluated for their activity against human cancer cell lines, including lung (A-549), liver (Bel7402), and colon (HCT-8) cancer cells. unipi.it Some of these compounds displayed moderate to good inhibitory activity. unipi.it Other research has focused on 2-aminothiazole (B372263) derivatives, which have shown broad-spectrum antitumor activity against the NCI-60 panel of human cancer cell lines. The mechanism of action for these compounds can vary, with some acting as inhibitors of specific kinases involved in cell proliferation.

Antimicrobial Activity: Thiazole derivatives have been extensively investigated for their antimicrobial properties, showing activity against a range of bacteria and fungi. For example, certain synthesized thiazole derivatives have shown significant effects against various pathogenic microorganisms. SAR studies have helped to identify the key structural features required for potent antibacterial and antifungal effects, such as the presence of specific substituents on the thiazole ring. sigmaaldrich.com The broad-spectrum potential of this class of compounds makes them a continued area of interest in the search for new antibiotics to combat drug-resistant pathogens.

Antiviral Activity: The thiazole scaffold is also a component of molecules investigated for antiviral activity. Research has covered a wide range of viruses, including influenza viruses, coronaviruses, hepatitis B and C, and human immunodeficiency virus (HIV). For example, novel aminothiazole derivatives have been synthesized and shown to possess structure-dependent antiviral activity against the influenza A (H1N1) strain in vitro. These findings suggest that thiazole-based compounds can serve as lead structures for the development of new and effective antiviral drugs.

| Activity | Examples of Targets/Models | Key Findings | Reference |

|---|---|---|---|

| Anticancer | A-549 (lung), HCT-8 (colon), K563 (leukemia) cell lines | Certain thiazole-5-carboxamides and 2-aminothiazoles show significant antiproliferative effects. | unipi.it |

| Antimicrobial | Pathogenic bacteria (Gram-positive & Gram-negative) and fungi | Many derivatives exhibit moderate to good antibacterial and antifungal activity. | sigmaaldrich.com |

| Antiviral | Influenza A (H1N1), Coronaviruses, HIV, Hepatitis B/C | Thiazole-based compounds have shown inhibitory activity against a broad spectrum of viruses. |

Potential in Agrochemical Research

The thiazole ring is a cornerstone in the development of various biologically active molecules, including those with applications in agriculture. Derivatives of ethyl chlorothiazole carboxylate, particularly isomers like ethyl 2-chlorothiazole-5-carboxylate, serve as crucial intermediates in synthesizing next-generation agrochemicals. The reactivity of the chloro- and ester-functional groups allows for diverse chemical modifications, enabling the creation of novel compounds with potential pesticidal, fungicidal, and herbicidal properties.

Development of Novel Compounds as Precursors for Pesticides, Fungicides, and Herbicides

The this compound scaffold holds significant potential as a precursor for a variety of agrochemicals. While direct research on the 5-chloro-2-carboxylate isomer is limited, extensive studies on the closely related 2-chloro-5-carboxylate isomer underscore the value of the chlorothiazole core in creating potent herbicides and fungicides.

This structural motif is recognized as an important intermediate for compounds with pesticidal action. google.com For instance, the 2-chloro-5-substituted thiazole moiety has been successfully incorporated into novel herbicides that act as inhibitors of Photosystem II (PSII) electron transport. nih.gov A study by Wang et al. detailed the synthesis of a series of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, which demonstrated significant herbicidal effects. nih.gov

The research highlights that specific derivatives can produce excellent herbicidal activity at low application rates. nih.gov This indicates that the 2-chlorothiazole (B1198822) group is a potent pharmacophore comparable to established structures like chloropyridyl or chlorophenyl groups in herbicide design. nih.gov

Furthermore, research into other ethyl thiazole-5-carboxylate derivatives has demonstrated their utility in developing compounds with both fungicidal and herbicidal properties. A study on ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates showed that these compounds exhibited notable inhibition against various fungi and plants. researchgate.net Specifically, certain derivatives displayed 32–58% inhibition against fungi such as Fusarium graminearum and Botrytis cinerea, while others showed 20–50% inhibition against tested plants at a dosage of 150 g ai/ha. researchgate.net

These findings collectively suggest that this compound is a promising building block for the discovery of new and effective agrochemicals. Its structure provides a versatile platform for synthesizing compounds that can be optimized for potent and selective activity against agricultural pests, weeds, and fungal pathogens.

Table 1: Herbicidal Activity of (Z)-ethoxyethyl 2-cyano-3-alkyl-3-(2-chlorothiazol-5-yl)methylaminoacrylate Derivatives nih.gov

| R Group | Activity at 75 g/ha |

| Isopropyl | Excellent |

| Methyl | Good |

| Ethyl | Good |

Contributions to Materials Science Research

The unique electronic properties and rigid structure of the thiazole ring make it an attractive component for the development of advanced materials. While the direct application of this compound in materials science is a developing field, the broader class of thiazole-containing compounds is gaining significant interest for its potential in creating specialty polymers and optoelectronic materials.

Investigation of Incorporating Thiazole Moieties into Specialty Materials and Polymers

The incorporation of thiazole units into polymer backbones can impart desirable thermal stability, oxidative resistance, and specific electronic properties. Fused thiazole rings, such as those in thiazolo[5,4-d]thiazoles, form extended π-conjugated systems that are of particular interest for applications in organic electronics, including organic light-emitting diodes (OLEDs). mdpi.com The electron-deficient nature of the thiazole ring contributes to the high oxidative stability of these materials. mdpi.com

Research into related heterocyclic structures has also shown promise. For example, derivatives of 1,2,3-benzothiadiazine 1,1-dioxide, which combine features of thiazole-like rings, have been investigated as materials for OLEDs, where they function as light-emitting components when exposed to an electric current. mdpi.com

Although specific studies on polymers derived from this compound are not yet prevalent, its structure offers clear potential. The chlorine and ethyl carboxylate groups serve as reactive handles for polymerization reactions, such as polycondensation or cross-coupling reactions. This could allow for the synthesis of novel polymers where the thiazole moiety is integrated into the main chain or as a pendant group. Such materials could be explored for applications requiring high thermal performance, specific conductivity, or unique photophysical properties. The investigation into using this specific thiazole derivative as a monomer or functional additive represents a promising frontier in materials science.

Conclusion and Future Research Perspectives

Summary of Key Research Opportunities for Ethyl 5-chlorothiazole-2-carboxylate

The primary research opportunities for this compound lie in its utility as a scaffold for the creation of novel bioactive compounds. The presence of both a halogen and an ester functional group on the thiazole (B1198619) core provides two distinct points for chemical modification, allowing for the systematic exploration of chemical space and the generation of compound libraries for high-throughput screening.

In the realm of medicinal chemistry , the thiazole nucleus is a well-established pharmacophore found in numerous approved drugs. The introduction of a chlorine atom at the 5-position can significantly modulate the electronic properties and lipophilicity of the resulting derivatives, potentially enhancing their biological activity, metabolic stability, and target-binding affinity. Key opportunities include:

Development of Novel Kinase Inhibitors: The thiazole scaffold is a common feature in kinase inhibitors used in oncology. This compound can serve as a starting point for the synthesis of new inhibitors targeting various protein kinases implicated in cancer and other diseases.

Antimicrobial Drug Discovery: The thiazole ring is also present in several antimicrobial agents. Derivatives of this compound could be explored for their potential antibacterial and antifungal activities, addressing the growing concern of antimicrobial resistance.

Protein Degradation Technologies: The compound has been identified as a building block for protein degraders, a rapidly emerging therapeutic modality. calpaclab.com This suggests a significant opportunity to utilize it in the design and synthesis of novel proteolysis-targeting chimeras (PROTACs) and molecular glues.

In the agrochemical sector , thiazole-containing compounds have demonstrated efficacy as herbicides, fungicides, and insecticides. nih.gov The specific substitution pattern of this compound offers the potential to develop new crop protection agents with improved potency and selectivity. Research in this area could focus on:

Synthesis of Novel Herbicides and Fungicides: By modifying the ester and reacting at the chloro-position, novel compounds with potential herbicidal or fungicidal properties can be generated and screened for activity against various plant pathogens and weeds. guidechem.com

Insecticide Development: The exploration of derivatives for insecticidal activity presents another viable research avenue, contributing to the development of new tools for pest management.

Identification of Unexplored Research Questions and Methodological Challenges

Despite its potential, the body of scientific literature focusing specifically on this compound is notably limited. This scarcity of dedicated research presents both a challenge and an opportunity, as numerous fundamental questions remain unanswered.

Unexplored Research Questions:

Detailed Reactivity Profile: A comprehensive study of the compound's reactivity is lacking. Key questions include the relative reactivity of the 2-carboxylate and the 5-chloro substituents under various reaction conditions. Understanding the chemoselectivity of reactions at these positions is crucial for its efficient utilization in multi-step syntheses.

Structure-Activity Relationships (SAR): For any potential application, a systematic exploration of the SAR is essential. How do modifications at the ester and substitutions at the chlorine-bearing carbon impact biological activity? What is the optimal stereoelectronic profile for a given target?

Physicochemical Properties: Detailed characterization of its physicochemical properties, such as solubility, stability, and membrane permeability, would be invaluable for drug discovery and agrochemical development programs.

Biochemical and Cellular Mechanisms: For any bioactive derivatives synthesized from this starting material, their mechanisms of action at the molecular and cellular levels remain to be elucidated.

Methodological Challenges:

Selective Functionalization: A primary challenge lies in the selective functionalization of the two reactive sites. Developing robust and high-yielding synthetic methods to independently modify the ester and substitute the chlorine atom is a key methodological hurdle.

Scalability of Synthesis: While laboratory-scale syntheses are available, developing a cost-effective and scalable process for the production of this compound and its key derivatives will be critical for its commercial viability.

Limited Commercial Availability of Diverse Starting Materials: The availability of a wide range of substituted thiazoles for comparative studies can be a limiting factor in exploring the full potential of this chemical class.

Future Directions for Synthetic Innovation and Application Development

The future of research on this compound will likely be driven by innovations in synthetic chemistry and a more focused exploration of its potential applications.

Future Directions for Synthetic Innovation: